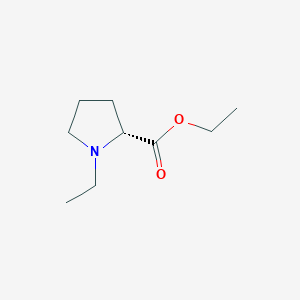

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R)-1-ethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDOPASYFARLIF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659902 | |

| Record name | Ethyl 1-ethyl-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-33-3 | |

| Record name | Ethyl 1-ethyl-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-(+)-1-Ethyl-2-pyrrolidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can facilitate the production of enantiomerically pure compounds essential for pharmaceutical development.

Research indicates that this compound exhibits potential biological activity, particularly in antimicrobial and antiviral applications. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including resistant pathogens like Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12.5 µg/mL |

| Compound B | E. faecalis | 6.25 µg/mL |

| Compound C | C. difficile | 25 µg/mL |

Medicinal Chemistry

The compound is being investigated for its role as an intermediate in drug development, particularly for therapeutic agents targeting infectious diseases and cancer. Its ability to interact with biological macromolecules suggests potential applications in drug design, specifically as a ligand for receptors involved in metabolic pathways.

Case Study: Anticancer Properties

A study explored the antiproliferative effects of copper(II) complexes formed with this compound derivatives. These complexes demonstrated enhanced cytotoxicity against various cancer cell lines, indicating their potential for further development as anticancer agents.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of specialty chemicals and fine chemicals. It serves as an intermediate in synthesizing various industrial products, contributing to sectors such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate can be compared to the following analogs:

Structural Analogues

Physicochemical and Functional Differences

- Lipophilicity : The ethyl ester in this compound confers higher lipophilicity compared to methyl esters (e.g., Methyl 1-ethylpyrrolidine-2-carboxylate), impacting membrane permeability .

- Reactivity : Compounds with oxo groups (e.g., Ethyl 3-oxopyrrolidine-1-carboxylate) exhibit enhanced electrophilicity, enabling nucleophilic additions absent in the target compound .

Research Findings and Data Tables

Table 1: NMR Data Comparison (Selected Protons)

Table 2: Similarity Scores (Tanimoto Index)

Biological Activity

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO2 and a molecular weight of approximately 171.24 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate functional group. Its specific stereochemistry at the second carbon atom contributes to its biological activity and reactivity in various chemical environments .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against certain bacterial and fungal strains, making it a candidate for further investigation in the development of antimicrobial agents.

Enzyme Interaction

The compound's mechanism of action often involves interactions with specific enzymes or receptors within biological systems. For example, it may inhibit certain enzymes, leading to altered metabolic pathways, which can have therapeutic implications in various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in cells. This interaction can lead to:

- Enzyme inhibition : The compound may inhibit enzymes critical for cellular processes.

- Receptor modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

These actions can result in various pharmacological effects, including anti-inflammatory, analgesic, and potentially neuroprotective effects .

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound through various experimental models:

-

In Vitro Studies :

- In cell-based assays, the compound demonstrated dose-dependent effects on cell viability and proliferation, indicating potential cytotoxicity against cancer cell lines.

- Specific concentrations were found to induce apoptosis in targeted cells, suggesting its utility as an anticancer agent.

- Animal Models :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure / Features | Unique Aspects |

|---|---|---|

| (S)-Ethyl pyrrolidine-2-carboxylate | Enantiomer of (R) | Opposite stereochemistry |

| 1-Methylpyrrolidine-2-carboxylic acid | Methyl group instead of ethyl | Different steric effects |

| 3-Pyrrolidinopropionic Acid | Propionic acid side chain | Varying biological activity |

The unique presence of the ethyl group in this compound influences its chemical reactivity and biological interactions compared to its analogs.

Preparation Methods

General Synthetic Approach

The synthesis of (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate primarily involves the following key steps:

- Starting from pyrrolidine-2-carboxylic acid derivatives or their protected forms.

- Alkylation at the nitrogen atom to introduce the ethyl substituent.

- Esterification to form the ethyl ester at the carboxyl group.

- Maintenance of stereochemical integrity (R-configuration) throughout the synthesis.

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A common strategy involves the activation of the hydroxyl or carboxyl group followed by alkylation using strong bases and alkylating agents:

- Base Activation: The hydroxyl group of the pyrrolidine-2-carboxylic acid or its derivatives is activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.

- Alkylation: The activated intermediate reacts with alkylating reagents (e.g., ethyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the ethyl group on the nitrogen atom.

- Avoiding Racemization: Protecting groups on the carboxyl group are often used to prevent racemization during alkylation. Removal of the protecting group and subsequent alkylation can be performed without loss of stereochemical purity if conditions are carefully controlled.

Esterification to Form Ethyl Ester

The carboxyl group is converted to the ethyl ester typically by reaction with ethanol under acidic or catalytic conditions:

- Conventional Esterification: The carboxylic acid or its salt is treated with ethanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the ethyl ester.

- Alternative Methods: Use of alkyl halides or other esterifying agents under basic conditions is also reported, particularly when combined with the alkylation step to streamline synthesis.

Stereoselective Synthesis and Enantiomeric Excess

Maintaining the (R)-configuration is critical:

- Starting materials are often chiral pyrrolidine derivatives isolated or synthesized as single enantiomers.

- Catalytic hydrogenation steps, when involved, are carefully controlled to avoid racemization or formation of racemic mixtures. For example, catalytic hydrogenation of double bonds in intermediates can lead to cis isomers without racemization if the starting material is a single enantiomer.

- Hydrolysis and derivatization steps are optimized to preserve enantiomeric excess, as seen in related compounds where hydrolysis of nitriles to acids and subsequent functionalization is performed under mild acidic conditions.

Example Preparation Route (Summary)

Research Findings and Technical Advantages

- The use of strong bases and phase transfer catalysts allows for efficient alkylation without racemization, maintaining the chiral integrity of the compound.

- Catalytic hydrogenation of double bonds in intermediates leads selectively to cis isomers, which is advantageous for stereochemical control.

- Hydrolysis steps performed under controlled acidic conditions convert nitriles to carboxylic acids without racemization, facilitating downstream functionalization.

- The preparation methods are adaptable for scale-up and pharmaceutical-grade synthesis due to their stereoselectivity and use of readily available reagents.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via nucleophilic substitution or esterification of pyrrolidine derivatives. For enantioselective synthesis, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is critical. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization. Characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (EE) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) is primary for confirming the stereochemistry and substituent positions. NMR can distinguish between ethyl ester groups and the pyrrolidine ring. Infrared (IR) spectroscopy validates carbonyl and amine functional groups. X-ray crystallography provides definitive proof of the (R)-configuration and molecular packing, though it requires high-quality single crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods for synthesis and purification to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Dispose of waste via certified hazardous waste services, adhering to local regulations for pyrrolidine derivatives, which may form toxic degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s reactivity?

Cross-validate computational models (e.g., DFT calculations) with experimental kinetics. For example, if a reaction’s activation energy deviates from predictions, re-examine solvent effects or transition-state approximations. Use high-level theory (e.g., CCSD(T)) for critical steps and compare with empirical data from Arrhenius plots or isotopic labeling studies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Employ Design of Experiments (DoE) to identify rate-limiting steps. For instance, varying the molar ratio of 1-ethylpyrrolidine to ethyl chloroformate in the esterification step can reveal nonlinear effects. Use in situ monitoring (e.g., ReactIR) to track intermediate stability. Purification via simulated moving bed (SMB) chromatography improves scalability and reduces enantiomer cross-contamination .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays: if a study claims kinase inhibition, confirm via both enzymatic assays and cellular phosphorylation profiling. Replicate experiments under standardized conditions (e.g., controlled pH, temperature) to isolate compound-specific effects .

Q. What advanced computational methods are suitable for studying the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations can model binding kinetics to receptors like GPCRs or ion channels. Docking studies (e.g., AutoDock Vina) predict binding poses, but refine results with free-energy perturbation (FEP) calculations. Pair with mutagenesis data to validate key residues in the binding pocket. Use QSAR models to correlate structural modifications with activity trends .

Q. How can chiral purity be maintained during long-term storage of this compound?

Store the compound at -20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves to prevent hydrolysis. Regularly monitor EE via chiral HPLC. For solid-state storage, use inert crystalline matrices (e.g., co-crystals with chiral co-formers) to inhibit racemization. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .

Methodological Notes

- Data Validation : Always cross-check spectroscopic data with literature values (e.g., PubChem, Reaxys) and report deviations with plausible explanations .

- Ethical Compliance : Document synthetic procedures, safety measures, and disposal protocols in alignment with institutional Review Board (IRB) guidelines .

- Critical Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.